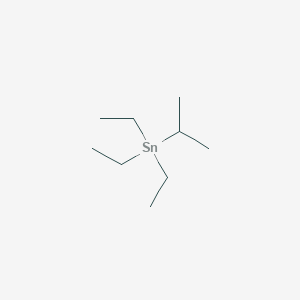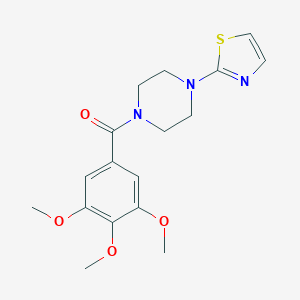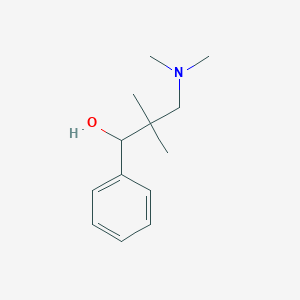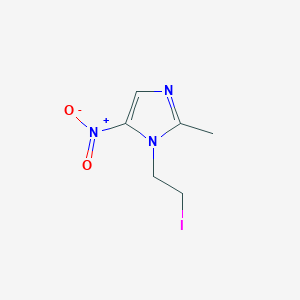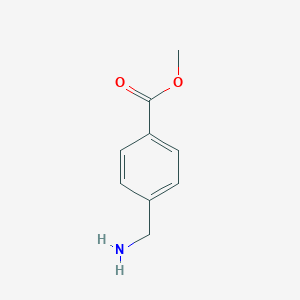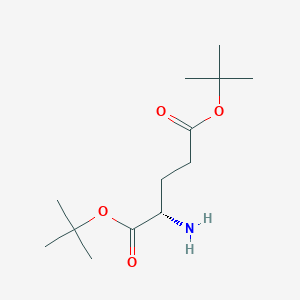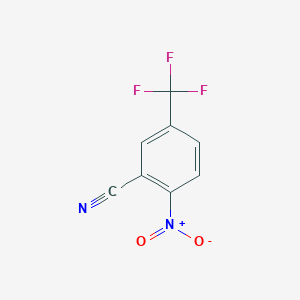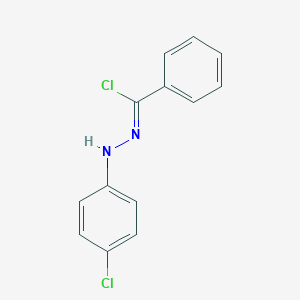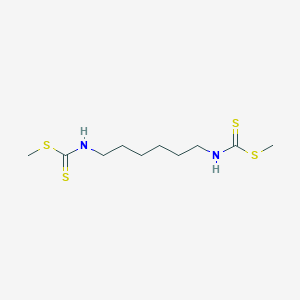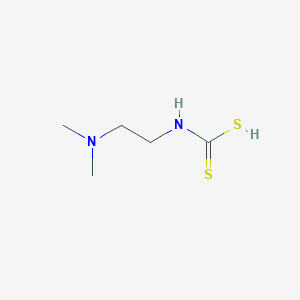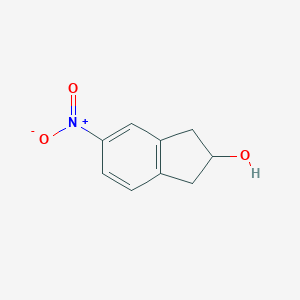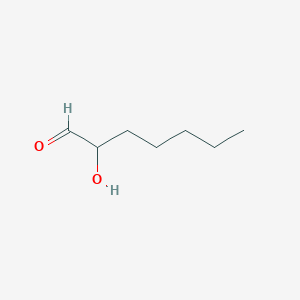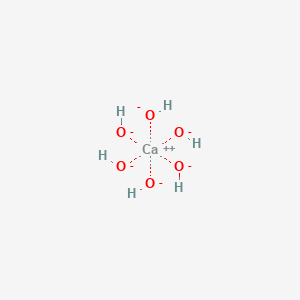
Chlorodicyclohexylphosphine
描述
Chlorodicyclohexylphosphine is a phosphine derivative with two cyclohexyl groups attached to the phosphorus atom. Phosphines are a class of organophosphorus compounds characterized by the presence of a phosphorus atom bonded to alkyl or aryl groups. They are known for their application in coordination chemistry and catalysis, particularly in transition metal complexes. While the provided papers do not directly discuss chlorodicyclohexylphosphine, they do provide insights into the chemistry of related phosphine ligands and their metal complexes, which can be informative for understanding the properties and reactivity of chlorodicyclohexylphosphine.
Synthesis Analysis
The synthesis of phosphine ligands and their metal complexes often involves the reaction of a chlorophosphine with other reagents. For example, the synthesis of tricyclohexylphosphine (PCy3)-cyclopalladated ferrocenylimine complexes was achieved by reacting the corresponding ligands with palladium sources under specific conditions . Similarly, chloro(organo)phosphines are used as precursors to synthesize various compounds, including diphosphenes and cyclic oligophosphines . These methods could potentially be adapted for the synthesis of chlorodicyclohexylphosphine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of phosphine complexes is often determined using single-crystal X-ray diffraction. For instance, the structures of various metal complexes with phosphine ligands have been elucidated, revealing details such as coordination geometry, bond lengths, and angles . These studies show that the steric and electronic properties of the phosphine ligands can significantly influence the geometry and stability of the complexes. Chlorodicyclohexylphosphine, with its bulky cyclohexyl groups, would likely impose steric constraints on its complexes, potentially leading to unique structural features.
Chemical Reactions Analysis
Phosphine ligands are known to facilitate various chemical reactions, including catalytic processes such as Suzuki and Heck reactions . The reactivity of a phosphine ligand in such reactions is influenced by its electronic properties and the steric environment around the metal center. For example, tricyclohexylphosphine complexes have been shown to be efficient catalysts for the Suzuki reaction . Although chlorodicyclohexylphosphine is not specifically mentioned, it is reasonable to infer that it could also participate in similar reactions, depending on its coordination to the metal center and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphine ligands and their complexes are closely related to their molecular structure. For example, the crystal structures of chloro(trimethylphosphine) gold(I) and chloro(tri-isopropylphosphine)gold(I) revealed linear P-Au-Cl axes, with differences in aggregation attributed to the steric demands of the phosphines . The properties of chlorodicyclohexylphosphine would be expected to reflect the influence of the cyclohexyl groups, which could affect solubility, boiling point, and reactivity. The steric bulk could also impact the ligand's ability to form complexes with different metals, as well as the stability and reactivity of those complexes.
科学研究应用
Use in Chemistry
Chlorodicyclohexylphosphine is a type of phosphine ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In the case of Chlorodicyclohexylphosphine, it can be used in various types of coupling reactions, including:
These reactions are fundamental in organic chemistry for the formation of carbon-carbon bonds, which is a crucial step in the synthesis of many chemical compounds .
Use in Energy Storage
There is potential for Chlorodicyclohexylphosphine to be used in the field of energy storage, specifically in the development of super-capacitors and lithium-ion batteries . Super-capacitors are energy storage devices that can deliver quick bursts of energy, while lithium-ion batteries are commonly used in portable electronics due to their high energy density .
Synthesis of Ligands
Chlorodicyclohexylphosphine can be used as a reactant in the synthesis of 1,2-Bis (dicyclohexylphosphinoxy)ethane ligand . This is achieved by reacting Chlorodicyclohexylphosphine with ethylene glycol in the presence of triethylamine via Michaelis−Arbuzov type rearrangements . This ligand could be used in various chemical reactions, including catalysis.
Synthesis of 1,2-Bis(dicyclohexylphosphinoxy)ethane Ligand
Chlorodicyclohexylphosphine can be used as a reactant in the synthesis of 1,2-Bis(dicyclohexylphosphinoxy)ethane ligand . This is achieved by reacting Chlorodicyclohexylphosphine with ethylene glycol in the presence of triethylamine via Michaelis−Arbuzov type rearrangements . This ligand could be used in various chemical reactions, including catalysis .
Synthesis of 1,1,2,2-tetracyclohexyldiphosphine Monosulfide Ligand
Chlorodicyclohexylphosphine can also be used in the synthesis of 1,1,2,2-tetracyclohexyldiphosphine monosulfide ligand . This is achieved by treating Chlorodicyclohexylphosphine with LiS . This ligand could be used in various chemical reactions, including catalysis .
Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos)
Chlorodicyclohexylphosphine can be used in the preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos) . This compound is used in various chemical reactions, including catalysis .
安全和危害
属性
IUPAC Name |
chloro(dicyclohexyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJFBIZAEPTXIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370140 | |
| Record name | Chlorodicyclohexylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorodicyclohexylphosphine | |
CAS RN |
16523-54-9 | |
| Record name | Chlorodicyclohexylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16523-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorodicyclohexylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


